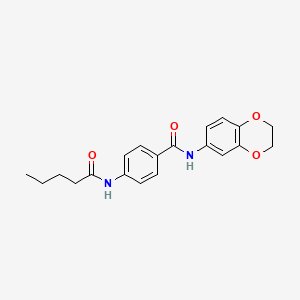

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide

Descripción general

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests it may have various chemical properties and potential for synthesis of related compounds with diverse biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide, involves multiple steps, including the formation of benzodioxin rings and the attachment of amino acid derivatives. The specific methods for synthesizing such compounds can vary significantly, depending on the desired chemical properties and biological activities. Compounds with similar structures have been synthesized to study their cardiac electrophysiological activity and potential as anticancer agents, indicating the versatility of the benzamide scaffold in medicinal chemistry (Morgan et al., 1990); (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide, often features a benzodioxin ring which can influence the compound's chemical reactivity and biological activity. The crystal structure analysis of related compounds has shown diverse modes of supramolecular aggregation, indicating that slight modifications in the molecular structure can significantly affect the compound's physical and chemical properties (Sagar et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives can participate in various chemical reactions, including interactions with nucleophiles and electrophiles, which can modify their chemical structure and potentially their biological activity. For instance, the synthesis of substituted benzamides has been explored for developing anti-inflammatory and anticancer agents, demonstrating the chemical versatility of the benzamide scaffold (Gangapuram & Redda, 2009).

Physical Properties Analysis

The physical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide, such as solubility, melting point, and crystal structure, are crucial for its application in medicinal chemistry. The crystal structures of related benzamide compounds have shown that hydrogen bonding and π-π interactions play significant roles in their supramolecular assembly, which can affect their solubility and stability (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity towards nucleophiles and electrophiles, acidity of the amide hydrogen, and the ability to form hydrogen bonds, are essential for their biological activity. The synthesis and characterization of N-substituted benzamide derivatives have been extensively studied to explore their potential as bioactive molecules in various therapeutic areas (Sugimoto et al., 1990).

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide and its derivatives have been explored extensively in the context of drug discovery and development. These compounds are of particular interest in the design of novel therapeutic agents due to their structural diversity and potential biological activities. For instance, derivatives of benzamide have been identified as potent and selective inhibitors of various enzymes and receptors, which are critical targets in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Histone Deacetylase Inhibitors : Some benzamide derivatives have been discovered as orally active histone deacetylase (HDAC) inhibitors, demonstrating significant antitumor activity in vivo and showing promise as anticancer drugs (Zhou et al., 2008). HDAC inhibitors play a crucial role in the regulation of gene expression and have therapeutic potential in cancer treatment, among other diseases.

Serotonin Receptor Agonists : Benzamide derivatives have also been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2003).

VEGFR-2 Inhibitors : The substituted benzamides have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, which is important for angiogenesis and tumor growth. Such compounds have shown robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-2-3-4-19(23)21-15-7-5-14(6-8-15)20(24)22-16-9-10-17-18(13-16)26-12-11-25-17/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUPFBNSPHFUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)